molecular formula C10H8OS B13599466 2-(Benzo[b]thiophen-3-yl)acetaldehyde

2-(Benzo[b]thiophen-3-yl)acetaldehyde

Cat. No.: B13599466
M. Wt: 176.24 g/mol
InChI Key: LUDQCEIWUFTESP-UHFFFAOYSA-N
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Description

2-(Benzo[b]thiophen-3-yl)acetaldehyde is an organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a fused benzene and thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: 2-(Benzo[b]thiophen-3-yl)acetaldehyde can undergo oxidation reactions to form corresponding carboxylic acids.

    Reduction: Reduction of the aldehyde group can yield the corresponding alcohol.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl₃) or iron(III) chloride (FeCl₃).

Major Products Formed

    Oxidation: Benzo[b]thiophene-3-carboxylic acid.

    Reduction: 2-(Benzo[b]thiophen-3-yl)ethanol.

    Substitution: Various substituted benzo[b]thiophenes depending on the electrophile used.

Mechanism of Action

The mechanism of action of 2-(Benzo[b]thiophen-3-yl)acetaldehyde depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary based on the specific derivative and its intended use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzo[b]thiophen-3-yl)acetaldehyde is unique due to its specific functional group (aldehyde) and its position on the benzothiophene ring. This unique structure allows for specific reactivity and applications that may not be achievable with other benzothiophene derivatives .

Properties

Molecular Formula

C10H8OS

Molecular Weight

176.24 g/mol

IUPAC Name

2-(1-benzothiophen-3-yl)acetaldehyde

InChI

InChI=1S/C10H8OS/c11-6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,6-7H,5H2

InChI Key

LUDQCEIWUFTESP-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)CC=O

Origin of Product

United States

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